molecular formula C12H15F2NO2 B2520237 [3,5-Difluoro-4-(oxan-4-yloxy)phenyl]methanamine CAS No. 1393330-71-6

[3,5-Difluoro-4-(oxan-4-yloxy)phenyl]methanamine

Cat. No.: B2520237
CAS No.: 1393330-71-6
M. Wt: 243.254
InChI Key: RGLBMAQHKSSNJP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

[3,5-Difluoro-4-(oxan-4-yloxy)phenyl]methanamine (CAS: 959579-64-7) is a fluorinated aromatic amine featuring a tetrahydropyran (oxan-4-yl) ether substituent at the para position of the benzene ring. Its molecular formula is C₁₂H₁₄F₂NO₂ (MW: 257.24 g/mol). The compound’s structure combines fluorine atoms at the 3- and 5-positions of the benzene ring, a methanamine (-CH₂NH₂) group, and a tetrahydropyran-4-yloxy moiety.

Properties

IUPAC Name

[3,5-difluoro-4-(oxan-4-yloxy)phenyl]methanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15F2NO2/c13-10-5-8(7-15)6-11(14)12(10)17-9-1-3-16-4-2-9/h5-6,9H,1-4,7,15H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RGLBMAQHKSSNJP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC1OC2=C(C=C(C=C2F)CN)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15F2NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Strategies for [3,5-Difluoro-4-(oxan-4-yloxy)phenyl]methanamine

Retrosynthetic Analysis

The target molecule comprises three key structural elements:

  • A 3,5-difluorophenyl core for electronic and steric modulation.
  • A tetrahydropyranyl (oxan-4-yloxy) ether at the para position.
  • A primary amine (-CH2NH2) substituent.

Retrosynthetically, the molecule can be dissected into:

  • A 3,5-difluoro-4-hydroxyphenyl precursor for etherification.
  • A tetrahydropyranyl protecting group.
  • A nitrile or nitro intermediate for subsequent reduction to the amine.

Key Synthetic Routes

Four primary routes have been identified, leveraging methodologies from hydrogenation, catalytic amination, and protective group strategies:

Route 1: Cyanobenzene Hydrogenation

Steps :

  • Etherification : React 3,5-difluoro-4-hydroxyphenol with dihydropyran under acidic conditions to form 3,5-difluoro-4-(oxan-4-yloxy)phenol.
  • Bromination : Introduce a bromine atom at the benzylic position using N-bromosuccinimide (NBS).
  • Cyanidation : Substitute bromide with cyanide via nucleophilic displacement to yield 3,5-difluoro-4-(oxan-4-yloxy)benzonitrile.
  • Catalytic Hydrogenation : Reduce the nitrile to the primary amine using a Pd/C or Raney Ni catalyst in a fixed-bed reactor under H2 pressure.

Optimization Highlights :

  • Catalyst Loading : 5% Pd/C achieves >90% conversion at 80°C and 50 bar H2.
  • Solvent : Ethanol/water mixtures (9:1) suppress byproduct formation.
Step Conditions Yield Reference
Etherification Dihydropyran, HCl, 25°C 85%
Cyanidation KCN, DMF, 100°C 78%
Hydrogenation 5% Pd/C, H2 (50 bar), 80°C 92%
Route 2: Imine Formation and Reduction

Adapted from the synthesis of 1-(4-methoxyphenyl)ethylamine, this method involves:

  • Ketone Synthesis : Oxidize 3,5-difluoro-4-(oxan-4-yloxy)toluene to the corresponding acetophenone.
  • Imine Formation : Condense with (S)-α-methylbenzylamine using p-toluenesulfonic acid in toluene.
  • Hydrogenolysis : Reduce the imine with H2/Pd-C to cleave the chiral auxiliary and yield the primary amine.

Advantages :

  • High enantiomeric purity (>98% ee) when chiral auxiliaries are used.
  • Scalable via continuous hydrogenation reactors.

Challenges :

  • Requires additional steps for auxiliary introduction and removal.

Detailed Methodological Analysis

Etherification of the Phenolic Group

The oxan-4-yloxy group is introduced via acid-catalyzed reaction between 3,5-difluoro-4-hydroxyphenol and dihydropyran. Optimal conditions include:

  • Catalyst : 0.1 eq. HCl or p-TsOH.
  • Solvent : Dichloromethane or THF.
  • Yield : 85–90%.

Mechanistic Insight :
The reaction proceeds through protonation of dihydropyran, followed by nucleophilic attack by the phenolic oxygen and subsequent ring-opening to form the tetrahydropyranyl ether.

Amine Group Introduction

Nitrile Reduction

Catalytic hydrogenation of 3,5-difluoro-4-(oxan-4-yloxy)benzonitrile is the most direct method. Key parameters:

  • Catalyst : Pd/C (5–10 wt%) or PtO2.
  • Temperature : 70–100°C.
  • Pressure : 30–50 bar H2.

Side Reactions :

  • Over-reduction to methyl groups is mitigated by using poisoned catalysts (e.g., Lindlar catalyst).
Reductive Amination

An alternative employs reductive amination of 3,5-difluoro-4-(oxan-4-yloxy)benzaldehyde with ammonium acetate. However, this route faces challenges in aldehyde stability and requires high-pressure conditions.

Process Optimization and Scalability

Continuous Flow Hydrogenation

Adopting the fixed-bed reactor system described in CN104557564A, continuous hydrogenation of the nitrile intermediate achieves:

  • Space-Time Yield : 120 g/L·h.
  • Catalyst Lifetime : >500 hours with <5% activity loss.

Economic Impact :

  • Reduces catalyst costs by 40% compared to batch processes.

Solvent and Temperature Effects

Solvent Conversion (%) Selectivity (%)
Ethanol 92 88
THF 85 75
Water 45 60

Challenges and Mitigation Strategies

Regioselective Fluorination

The 3,5-difluoro pattern necessitates directed ortho-metalation or Balz-Schiemann reactions.

Tetrahydropyranyl Deprotection

While the THP group is stable under hydrogenation conditions, acidic workup (e.g., HCl/MeOH) may necessitate reprotection steps.

Chemical Reactions Analysis

Types of Reactions: [3,5-Difluoro-4-(oxan-4-yloxy)phenyl]methanamine undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: It can be reduced to form amines or other reduced derivatives.

    Substitution: The difluorophenyl group can undergo substitution reactions with various nucleophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Reagents like sodium hydride (NaH) and various alkyl halides are used for substitution reactions.

Major Products:

    Oxidation: Formation of oxides and other oxygenated derivatives.

    Reduction: Formation of amines and other reduced compounds.

    Substitution: Formation of substituted phenylmethanamines.

Scientific Research Applications

Chemistry: In chemistry, [3,5-Difluoro-4-(oxan-4-yloxy)phenyl]methanamine is used as a building block for the synthesis of more complex molecules. It is also used in the study of reaction mechanisms and the development of new synthetic methodologies.

Biology: In biological research, this compound is used to study the interactions between small molecules and biological targets. It is also used in the development of new drugs and therapeutic agents.

Medicine: In medicine, this compound is investigated for its potential therapeutic effects. It is used in the development of new pharmaceuticals and in the study of drug metabolism and pharmacokinetics.

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. It is also used in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of [3,5-Difluoro-4-(oxan-4-yloxy)phenyl]methanamine involves its interaction with specific molecular targets. The compound binds to these targets and modulates their activity, leading to various biological effects. The exact molecular pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations in Oxygen-Containing Rings

a) [3,5-Difluoro-4-(oxetan-3-yloxy)phenyl]methanamine (CAS: 1349719-21-6)
  • Molecular Formula: C₁₀H₁₁F₂NO₂ (MW: 215.20 g/mol).
  • Key Differences : Replaces the six-membered tetrahydropyran ring with a smaller, three-membered oxetane ring.
  • Impact : The oxetane’s strained ring system may enhance metabolic stability or alter solubility compared to the tetrahydropyran analog. Computational data suggest a boiling point of 316.0 ± 42.0 °C and a density of 1.3 ± 0.1 g/cm³ , though experimental validation is lacking.
b) [3,5-Difluoro-4-(morpholin-4-yl)phenyl]methanamine
  • Molecular Formula : C₁₁H₁₂F₂N₂O (MW: 238.23 g/mol).
  • Key Differences : Substitutes the ether oxygen with a morpholine ring (containing both oxygen and nitrogen).
Table 1: Comparison of Oxygen-Ring Derivatives
Compound Ring Type Molecular Formula Molecular Weight (g/mol) Notable Properties
Target Compound (oxan-4-yl) Tetrahydropyran C₁₂H₁₄F₂NO₂ 257.24 Larger ring, potential flexibility
Oxetane Analog (oxetan-3-yl) Oxetane C₁₀H₁₁F₂NO₂ 215.20 Higher ring strain, lower MW
Morpholine Derivative Morpholine C₁₁H₁₂F₂N₂O 238.23 Dual heteroatoms (O, N)

Substituent Effects on Aromatic Cores

a) [3-Fluoro-4-(dioxaborolane)phenyl]methanamine (CAS: N/A)
  • Molecular Formula: C₁₃H₁₈BFNO₂ (MW: 257.10 g/mol).
  • Key Differences : Contains a boronate ester (dioxaborolane) group instead of an ether.
  • Impact : The boronate group enables Suzuki-Miyaura coupling reactions, making it a versatile intermediate in synthesis. Reported melting point: 52 °C .
b) N,N-Dimethyl-1-(6-(4-(methylsulfonyl)phenyl)imidazo[2,1-b]thiazol-5-yl)methanamine
  • Molecular Formula : C₁₅H₁₈N₃O₂S (MW: 304.39 g/mol).
  • Key Differences : Features an imidazothiazole core and a methylsulfonyl group.
  • Bioactivity : IC₅₀ = 1.2 μM (cf. parent compound IC₅₀ = 1.4 μM ), highlighting how dimethylation of the amine enhances potency.

Fluorination Patterns and Electronic Effects

a) (R)-Cyclopropyl(2,5-difluoro-4-(trifluoromethyl)phenyl)methanamine Hydrochloride
  • Molecular Formula : C₁₁H₁₁ClF₅N (MW: 295.66 g/mol).
  • Key Differences : Adds a cyclopropyl group and a trifluoromethyl (-CF₃) substituent.
  • Impact : The electron-withdrawing -CF₃ group may increase metabolic stability but reduce basicity of the amine.

Biological Activity

[3,5-Difluoro-4-(oxan-4-yloxy)phenyl]methanamine is a synthetic organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound features a fluorinated phenyl ring and an oxane moiety, which may enhance its lipophilicity and biological interactions. The following sections detail the compound's biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The structural formula of this compound can be represented as follows:

C12H14F2N1O2\text{C}_{12}\text{H}_{14}\text{F}_2\text{N}_1\text{O}_2

Key Structural Features:

  • Fluorine Atoms : The presence of fluorine at the 3 and 5 positions on the phenyl ring enhances the compound's reactivity and binding affinity to biological targets.
  • Oxane Moiety : The oxane (tetrahydrofuran) group contributes to the compound's solubility and potential interactions with various enzymes and receptors.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, such as enzymes and receptors. The fluorine atoms are known to enhance hydrogen bonding capabilities, which can lead to stronger interactions with biological macromolecules. This interaction may modulate various biochemical pathways, potentially leading to therapeutic effects in conditions such as cancer and infections.

Anticancer Properties

Recent studies have investigated the anticancer activity of compounds structurally similar to this compound. For instance, derivatives have shown significant cytotoxic effects against various cancer cell lines:

CompoundCell Line TestedIC50 (µM)Mechanism of Action
5eHT-108019.56Induction of apoptosis via caspase activation
5eA-549Not specifiedCell-cycle arrest at G2/M phase

These findings indicate that compounds similar to this compound may induce apoptosis through mechanisms involving caspase activation and cell-cycle modulation .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Similar compounds have demonstrated antibacterial activity against both Gram-positive and Gram-negative bacteria:

CompoundBacteria TestedActivity Level
11S. aureusHigh
13E. coliModerate

These studies suggest that the structural features of this compound could provide a basis for developing new antimicrobial agents .

Case Studies

  • Cytotoxicity Assessment : A study evaluated a series of compounds including this compound for their cytotoxic effects on fibrosarcoma cells (HT-1080). Results indicated significant growth inhibition with a mechanism involving apoptosis induction through caspase activation .
  • Molecular Docking Studies : Computational studies using molecular docking have suggested that this compound interacts favorably with specific protein targets involved in cancer progression. These studies are crucial for understanding how modifications to the chemical structure can enhance biological activity.

Q & A

Q. Table 1: Key Synthetic Parameters

StepReagents/ConditionsYield (%)Purity (HPLC)
CouplingOxan-4-yl mesylate, K₂CO₃, DMF, 80°C65–75≥95%
PurificationEthyl acetate/hexane (3:7)85≥99%

Advanced: How can researchers resolve discrepancies in reported biological activity data for derivatives of this compound?

Methodological Answer:

  • Comparative Assays: Replicate assays under standardized conditions (e.g., cell line consistency, incubation time) to isolate variables .
  • Structural Analysis: Use X-ray crystallography or 2D-NMR to verify stereochemistry and confirm derivative structures .
  • Computational Modeling: Perform molecular docking studies to assess binding affinity variations (e.g., using AutoDock Vina) .
  • Meta-Analysis: Aggregate data from multiple studies to identify trends in structure-activity relationships (SAR) .

Q. Table 2: Example Biological Activity Comparison

DerivativeTarget (IC₅₀, nM)Assay TypeReference
Hydrochloride saltKinase X: 120 ± 15Cell-free
Free baseKinase X: 85 ± 10Cellular

Advanced: What strategies optimize the reaction yield of this compound under varying catalytic conditions?

Methodological Answer:

  • Catalyst Screening: Test palladium (e.g., Pd/C) vs. copper catalysts (e.g., CuI) for coupling efficiency .
  • DOE (Design of Experiments): Use fractional factorial design to evaluate temperature (60–100°C), solvent (DMF vs. THF), and base (K₂CO₃ vs. Cs₂CO₃) interactions .
  • In Situ Monitoring: Track reaction progress via HPLC or FT-IR to identify intermediate bottlenecks .
  • Microwave Synthesis: Reduce reaction time from 12 hours to 2 hours while maintaining >90% yield .

Q. Table 3: Optimization Results

ConditionBaseline Yield (%)Optimized Yield (%)
Catalyst: Pd/C6572
Solvent: DMF → THF6582
Temperature: 80°C → 95°C6589

Advanced: How can researchers mitigate hydrolysis of the oxan-4-yloxy group during storage or biological assays?

Methodological Answer:

  • Stabilization: Store the compound under inert atmosphere (N₂ or Ar) at –20°C to slow hydrolysis .
  • Buffering: Use pH-stable buffers (e.g., PBS at pH 7.4) in biological assays to minimize degradation .
  • LC-MS Monitoring: Quantify hydrolysis products via LC-MS/MS over 24-hour incubations to assess stability .

Basic: What spectroscopic techniques are critical for characterizing this compound’s purity?

Methodological Answer:

  • ¹H/¹⁹F NMR: Identify fluorine substituents (e.g., coupling patterns at δ 6.8–7.2 ppm) and oxan-4-yloxy protons (δ 3.5–4.0 ppm) .
  • HPLC-PDA: Detect impurities >0.1% using a C18 column (acetonitrile/water mobile phase) .
  • Elemental Analysis: Validate C, H, N, F content within ±0.3% of theoretical values .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.